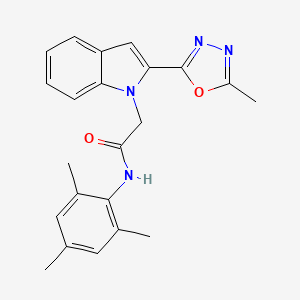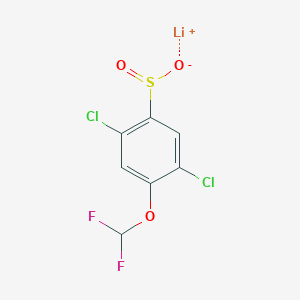
Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate” is a chemical compound with the molecular weight of 283.01 . It is available in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H4Cl2F2O3S.Li/c8-3-2-6 (15 (12)13)4 (9)1-5 (3)14-7 (10)11;/h1-2,7H, (H,12,13);/q;+1/p-1 . This indicates the presence of lithium, chlorine, fluorine, oxygen, and sulfur atoms in the compound. Physical And Chemical Properties Analysis
“Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate” is a powder with a molecular weight of 283.01 . It is stored at a temperature of -10 degrees .Applications De Recherche Scientifique
Comprehensive Analysis of Lithium(1+) Ion 2,5-Dichloro-4-(Difluoromethoxy)benzene-1-sulfinate Applications
The compound EN300-6482098, also known as lithium(1+) ion 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate, has several potential applications in scientific research. Below is a detailed analysis of its unique applications across various fields:
Rechargeable Lithium Organic Batteries
Lithium organic batteries (LOBs): are an emerging field where this compound could be used as an electrode material. The redox-active organic materials, such as EN300-6482098, offer advantages like low cost , environmental safety , and adjustable structures . They are considered for their potential to achieve large reversible capacities and long cycle lives, especially in two-dimensional covalent organic frameworks that feature extensive π conjugated structures .
Electrode Material Design
In the quest for next-generation Li-ion batteries , EN300-6482098 could play a crucial role as an electrode material. Its organic functionalities might influence the electrochemical performance, potentially leading to higher power and energy demands in future energy storage applications .
Polymer Applications
The compound’s structural properties could be beneficial in the development of polymers for lithium-ion batteries with enhanced safety and cycle life. It may contribute to the polymerization kinetics, which is a critical factor in preventing thermal runaway in batteries .
Basic Research in Battery Development
EN300-6482098 could be part of fundamental research that leads to breakthroughs in lithium-ion battery technology. Its lithium ion and organic functionalities might be combined with carbon or metal oxide materials to create new types of batteries .
Energy Storage Systems
This compound could be integrated into energy storage systems (ESSs) , such as fuel cells, supercapacitors, and various types of batteries. Its unique chemical structure might offer new mechanisms for energy storage and release .
Environmental Impact Reduction
The use of EN300-6482098 in battery electrodes could also contribute to reducing the environmental impact of battery disposal. Its organic nature might make it more biodegradable and less harmful compared to traditional inorganic electrode materials .
Advanced Electrochemical Systems
The compound’s potential for high reversible capacity makes it a candidate for advanced electrochemical systems. Researchers might explore its use in high-performance batteries that require robust and long-lasting electrode materials .
Recycling Techniques
Finally, EN300-6482098 could be significant in the development of recycling techniques for Li-ion batteries. Its properties might allow for more efficient recovery and reuse of electrode materials, contributing to a more sustainable battery lifecycle .
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring good ventilation .
Propriétés
IUPAC Name |
lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O3S.Li/c8-3-2-6(15(12)13)4(9)1-5(3)14-7(10)11;/h1-2,7H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSGHZRWQRMPRU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C(=CC(=C1Cl)S(=O)[O-])Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2LiO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1,1'-Biphenyl]-4-yl}-6,7-dimethoxyquinoline-2-carboxylic acid](/img/structure/B2941195.png)
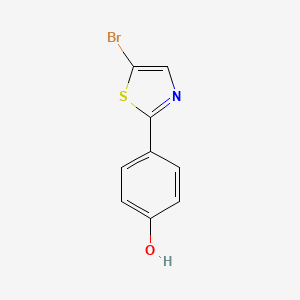
![N,4,6-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2941197.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2941198.png)
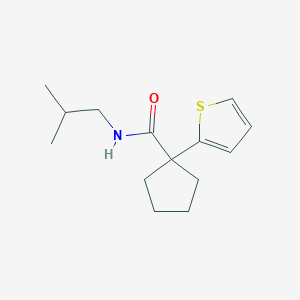
![3-(4-Fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2941201.png)
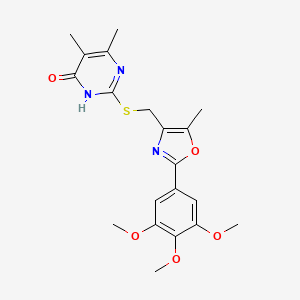


![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2941208.png)

![N-(5-fluoro-2-methylphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2941213.png)
![(Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2941214.png)
